1-(6-Chloro-3-nitropyridin-2-yl)azepane
Overview
Description
“1-(6-Chloro-3-nitropyridin-2-yl)azepane” is a chemical compound with the CAS Number: 1094400-01-7 . It has a molecular weight of 255.7 and its IUPAC name is 1-(6-chloro-3-nitro-2-pyridinyl)azepane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14ClN3O2/c12-10-6-5-9 (15 (16)17)11 (13-10)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point range of 68 - 69 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to 1-(6-Chloro-3-nitropyridin-2-yl)azepane have been synthesized through various chemical reactions. For instance, a divergent synthesis of novel polyhydroxylated azepanes from d-mannose has been described, involving Henry reactions and reductive ring closures (Estévez et al., 2010). Another study focused on the synthesis and structural analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, demonstrating the utility of X-ray analysis, spectroscopy, and optical studies in understanding compound structures (Jukić et al., 2010).
Potential Biological Activities
Research on compounds similar to this compound has also explored their potential biological activities. For example, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, highlights the relevance of such compounds in medicinal chemistry (Zhang et al., 2019). Additionally, the synthesis and evaluation of novel azepane derivatives as protein kinase B (PKB) inhibitors demonstrate the potential therapeutic applications of azepane-based compounds (Breitenlechner et al., 2004).
Safety and Hazards
The safety information available indicates that “1-(6-Chloro-3-nitropyridin-2-yl)azepane” has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 . Please refer to the MSDS for more detailed safety information .
Properties
IUPAC Name |
1-(6-chloro-3-nitropyridin-2-yl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-10-6-5-9(15(16)17)11(13-10)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVYEOPHSWKAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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